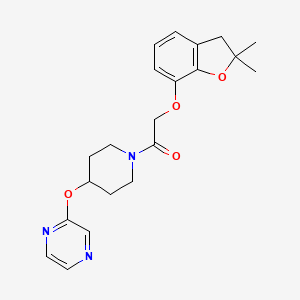![molecular formula C16H16N4O2S B2795133 1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2310144-10-4](/img/structure/B2795133.png)
1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a naphthalene ring, a sulfonyl group, an azetidine ring, and a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves a multi-step process. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its high yield and regioselectivity .
-
Synthetic Route
Step 1: Synthesis of the azide precursor.
Step 2: Synthesis of the alkyne precursor.
Step 3: CuAAC reaction between the azide and alkyne precursors to form the triazole ring.
-
Reaction Conditions
Catalyst: Copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Time: 12-24 hours
-
Industrial Production
Analyse Chemischer Reaktionen
1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Conditions: Aqueous or organic solvent, mild to moderate temperatures
Products: Oxidized derivatives of the triazole ring
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Anhydrous conditions, low temperatures
Products: Reduced derivatives of the triazole ring
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Organic solvents, room temperature to reflux
Products: Substituted triazole derivatives
Wissenschaftliche Forschungsanwendungen
1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties .
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules .
-
Medicine
- Explored for its potential as an anticancer agent.
- Evaluated for its antimicrobial and antifungal properties .
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of new pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes: Inhibition of key enzymes involved in metabolic pathways.
- Receptors: Binding to specific receptors to modulate biological responses .
-
Pathways
- Disruption of cellular processes: Interference with DNA replication and protein synthesis.
- Induction of apoptosis: Triggering programmed cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Rufinamide: An antiepileptic drug with a triazole ring.
-
Uniqueness
- The presence of the naphthalene ring and sulfonyl group in this compound provides unique chemical and biological properties.
- Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
1-[(1-naphthalen-1-ylsulfonylazetidin-3-yl)methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-23(22,16-7-3-5-14-4-1-2-6-15(14)16)20-11-13(12-20)10-19-9-8-17-18-19/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTCVJJDRBZWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)CN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(diphenylphosphino)ferrocene](/img/structure/B2795050.png)



![1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2795055.png)


![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2795062.png)
![3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione](/img/structure/B2795063.png)

![N-[3-tert-butyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]-2-chloropyridine-4-carboxamide](/img/structure/B2795068.png)
![Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2795069.png)
![4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2795070.png)
![11,13-dimethyl-8-(2,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2795072.png)
